(1,3-Benzoxazol-2-yloxy)acetic acid
Description
(1,3-Benzoxazol-2-yloxy)acetic acid is a heterocyclic acetic acid derivative featuring a benzoxazole core linked to a carboxylic acid group via an ether bond. The benzoxazole moiety consists of a fused benzene and oxazole ring, where the oxazole contributes nitrogen and oxygen atoms to the heterocyclic system. This structural framework is associated with diverse pharmacological activities, including analgesic and anti-inflammatory effects, as observed in related benzoxazole and benzothiazole derivatives .
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yloxy)acetic acid |
InChI |
InChI=1S/C9H7NO4/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12) |
InChI Key |
FWYULLXZQPHSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)OCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Heterocyclic Core Variations
- (1,3-Benzothiazol-2-yloxy)acetic Acid Derivatives Compounds such as {[3-(1,3-Benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid () replace the benzoxazole oxygen with sulfur.
2-(1,2-Benzisoxazol-3-yl)acetic Acid
This compound () features an isoxazole ring (one oxygen and one nitrogen) instead of benzoxazole. The isoxazole’s reduced aromatic stability may increase reactivity, while the molecular weight (176.15 g/mol) and solubility profile differ due to the smaller heterocyclic system .
Substituent Modifications
- Ethyl 2-[4-(Benzo[d]oxazol-2-yloxy)phenoxy]propanoate (): This ester derivative of the target compound demonstrates how esterification of the acetic acid group increases lipophilicity, favoring passive diffusion in biological systems.
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic Acid ():
The ketone group at the 2-position of the benzothiazole ring modifies electron distribution, enhancing electrophilic character. This derivative exhibited analgesic activity comparable to aspirin (100 mg/kg dose), though lacking anti-inflammatory effects, highlighting the role of substituents in modulating activity .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Compounds
*Estimated based on structural similarity.
Key Observations
- Solubility : The free carboxylic acid group in this compound improves aqueous solubility compared to esterified analogs (e.g., ).
- Bioactivity : Analgesic activity in benzothiazole derivatives () suggests that the target compound may share similar properties, though anti-inflammatory effects remain unconfirmed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
